molecular formula C10H13N3 B6176261 1-azido-4-tert-butylbenzene CAS No. 18522-89-9

1-azido-4-tert-butylbenzene

Cat. No. B6176261
CAS RN: 18522-89-9
M. Wt: 175.2
InChI Key:
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Description

1-azido-4-tert-butylbenzene is an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.24 .


Synthesis Analysis

The synthesis of this compound can be achieved by treating benzene with isobutene . Other related compounds such as 1-Bromo-4-tert-butylbenzene, 1- (4-BROMOBENZYL)-4-TERT-BUTYLBENZENE, and 4-tert-Butylbenzyl chloride can also be synthesized under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and an azido group .


Physical And Chemical Properties Analysis

This compound is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Scientific Research Applications

1-azido-4-tert-butylbenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of biological molecules. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of protein folding, and the regulation of protein-protein interactions.

Mechanism of Action

Target of Action

The primary target of 1-azido-4-tert-butylbenzene is the benzylic position of alkylbenzenes . The benzylic position refers to the carbon atom attached to the aromatic ring, which is particularly reactive .

Mode of Action

This compound interacts with its targets through a series of reactions. In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive . Benzylic halides undergo typical reactions of alkyl halides . The compound can participate in reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of alkyl side chains at the benzylic position . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .

Pharmacokinetics

It is known that the compound is a colorless liquid, nearly insoluble in water but miscible with organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through reactions at the benzylic position . For example, when alkylbenzenes are heated with aqueous potassium permanganate, they are oxidized to benzoic acids .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the oxidation of alkylbenzenes to benzoic acids requires heating with aqueous potassium permanganate under acidic conditions .

Advantages and Limitations for Lab Experiments

The use of 1-azido-4-tert-butylbenzene in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It is toxic and should be handled with care, and its use in certain experiments may require special safety precautions.

Future Directions

There are a number of potential future directions for the use of 1-azido-4-tert-butylbenzene in scientific research. These include the development of new methods for its synthesis, the use of this compound as a fluorescent probe for the detection of biological molecules, and the exploration of its potential applications in the study of biochemical and physiological processes. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes.

Synthesis Methods

1-azido-4-tert-butylbenzene can be synthesized by several different methods, including the oxidation of 4-tert-butylbenzaldehyde with nitric acid, the reaction of 4-tert-butylbenzene with sodium azide, and the reaction of 4-tert-butylbenzene with sodium nitrite in the presence of sulfuric acid. However, the most commonly used method is the reaction of 4-tert-butylbenzaldehyde with nitric acid. This method involves the oxidation of 4-tert-butylbenzaldehyde with nitric acid in the presence of sulfuric acid, followed by the hydrolysis of the resulting nitro group.

Safety and Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and genetic defects. It may also be carcinogenic and cause damage to organs through prolonged or repeated exposure . It is highly flammable and harmful to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-4-tert-butylbenzene can be achieved through a two-step process. The first step involves the nitration of tert-butylbenzene to form 1-nitro-4-tert-butylbenzene. The second step involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent azidation to form 1-azido-4-tert-butylbenzene.", "Starting Materials": [ "tert-butylbenzene", "nitric acid", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide" ], "Reaction": [ "Step 1: Nitration of tert-butylbenzene", "1. Add a mixture of tert-butylbenzene, nitric acid, and sulfuric acid to a reaction flask.", "2. Heat the mixture to 50-60°C and stir for 2-3 hours.", "3. Cool the mixture and slowly add it to a mixture of ice and sodium hydroxide.", "4. Extract the organic layer with hydrochloric acid and wash with water.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-nitro-4-tert-butylbenzene.", "Step 2: Reduction, diazotization, and azidation", "1. Dissolve 1-nitro-4-tert-butylbenzene in ethanol and add sodium borohydride.", "2. Heat the mixture to reflux and stir for 2-3 hours.", "3. Cool the mixture and add hydrochloric acid to acidify the solution.", "4. Add sodium nitrite to the solution to form a diazonium salt.", "5. Add sodium azide to the solution to form 1-azido-4-tert-butylbenzene.", "6. Isolate the product by filtration and wash with water." ] }

CAS RN

18522-89-9

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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